molecular formula C7H7N3 B132443 Imidazo[1,2-a]pyridin-3-amine CAS No. 28036-33-1

Imidazo[1,2-a]pyridin-3-amine

Cat. No. B132443
CAS RN: 28036-33-1
M. Wt: 133.15 g/mol
InChI Key: RTOFMMILZZGGNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-a]pyridin-3-amine, also known as IPA, is an organic compound that is widely used in the fields of medicinal chemistry, organic synthesis, and biochemistry. It has a wide range of applications due to its unique properties and has been used in the synthesis of drugs, pharmaceuticals, and other compounds. IPA is a heterocyclic compound consisting of an imidazole ring and a pyridine ring, both of which are aromatic. It is a white, crystalline solid that is slightly soluble in water.

Scientific Research Applications

Synthesis and Catalysis

  • Imidazo[1,2-a]pyridines can be synthesized via copper-catalyzed tandem imine formation and intramolecular aerobic oxidative C–H bond amination/cyclizations. This method provides a range of imidazo[1,2-a]pyridines with good to excellent yields (Pericherla et al., 2013).
  • A Cu-catalyzed synthesis approach for 3-formyl imidazo[1,2-a]pyridines using ethyl tertiary amines as carbon sources under aerobic oxidative conditions was developed. This process reported a novel activation mode for ethyl tertiary amines (Rao et al., 2017).
  • A metal-free, three-component reaction for constructing imidazo[1,2-a]pyridines has been achieved. This method facilitates C-N, C-O, and C-S bond formation using ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).

Medicinal Chemistry and Biological Activity

  • The pharmacological properties of imidazo[1,2-a]pyridine analogues have been studied, focusing on enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
  • The design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2-a]pyridines for targeting the adenosine receptor A2A demonstrated how an exocyclic amine can enhance affinity towards this receptor (Boulahjar et al., 2018).

Green Chemistry and Efficient Synthesis Methods

  • An efficient solvent-free method for synthesizing imidazo[1,2-a]pyridine derivatives has been developed, using heterocyclic ketene aminals and β-oxodithioesters with aldehydes under solvent-free conditions. This green chemistry approach ensures high regioselectivity and short reaction times (Wen et al., 2012).
  • Microwave-assisted solvent-free synthesis of imidazo[1,2-a]pyridines via a three-component reaction represents an efficient approach with good functional group tolerance, contributing to greener synthesis methods (Zhang & Jiang, 2015).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridin-3-amine has been found to exhibit potent activity against various pathogens, particularly fungal pathogens like Candida spp . It has been suggested that the compound targets Sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi .

Mode of Action

The compound interacts with its target, Sterol 14-alpha demethylase (CYP51), inhibiting the formation of ergosterol, an essential component of the fungal cell membrane . This disruption in ergosterol biosynthesis leads to changes in the cell membrane’s integrity and function, ultimately leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway. By inhibiting the enzyme Sterol 14-alpha demethylase (CYP51), the compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, affecting its fluidity and permeability, and causing cell death .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have been analyzed in silico . .

Result of Action

The inhibition of ergosterol biosynthesis by this compound leads to potent antifungal activity. It has been shown to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL against Candida spp . This indicates that the compound can effectively inhibit the growth of these fungal pathogens at relatively low concentrations .

properties

IUPAC Name

imidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOFMMILZZGGNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00330753
Record name imidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28036-33-1
Record name imidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00330753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminoimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of amino-pyridine derivative Gen-1 (1 eq.) in toluene are added the aldehyde RzCHO (1 eq.) and benzotriazole (1 eq.). The mixture is stirred at r.t. overnight. Additional aldehyde reagent (0.06 eq.) and benzotriazole (0.06 eq.) are added. After 4 h stirring, potassium cyanide (1.2 eq.) is added, followed by EtOH. The reaction mixture is stirred at r.t. for 5 days. The crude product mixture is then quenched with a 3 M NaOH solution. Solvents are evaporated carefully in vacuo. The residue is diluted with water and EtOAc. The aqueous layer is extracted with EtOAc. The combined organic layers are washed with water and brine, dried over Na2SO4 and concentrated in vacuo. The crude product mixture is dissolved in EtOH and carefully added to a solution of acetyl chloride (2.1 eq.) in EtOH at 0° C. The resulting reaction mixture is stirred at r.t. overnight and then concentrated to dryness to afford the corresponding imidazo[1,2-a]pyridin-3-ylamine as hydrochloride salt.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-a]pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-a]pyridin-3-amine
Reactant of Route 3
Imidazo[1,2-a]pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-a]pyridin-3-amine
Reactant of Route 5
Imidazo[1,2-a]pyridin-3-amine
Reactant of Route 6
Imidazo[1,2-a]pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.